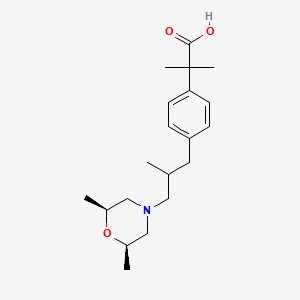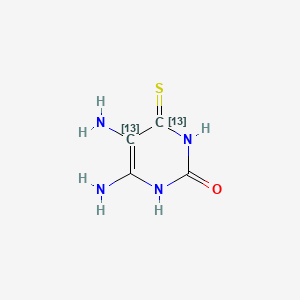
5,6-Diamino-4-thiouracil-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diamino-4-thiouracil-13C2 is a stable isotope-labeled compound with the molecular formula C213C2H6N4OS and a molecular weight of 160.17. It is a derivative of thiouracil, a sulfur-containing pyrimidine analog. This compound is primarily used as a labeled intermediate in the synthesis of thiouric acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-4-thiouracil-13C2 typically involves the incorporation of carbon-13 isotopes into the thiouracil structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4-thiouracil.
Isotope Incorporation: Carbon-13 isotopes are introduced into the precursor through specific chemical reactions.
Amination: The precursor undergoes amination reactions to introduce amino groups at the 5 and 6 positions of the thiouracil ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of the precursor are synthesized and subjected to isotope incorporation.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diamino-4-thiouracil-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The amino groups at positions 5 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives
Wissenschaftliche Forschungsanwendungen
5,6-Diamino-4-thiouracil-13C2 has several scientific research applications, including:
Chemistry: Used as a labeled intermediate in the synthesis of thiouric acid and other sulfur-containing compounds.
Biology: Employed in studies involving nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications in treating hyperthyroidism and other thyroid-related disorders.
Industry: Utilized in the production of labeled compounds for pharmaceutical testing and quality control
Wirkmechanismus
The mechanism of action of 5,6-Diamino-4-thiouracil-13C2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibition of Enzymes: It inhibits enzymes involved in nucleic acid metabolism, such as thymidylate synthase.
Interference with DNA Synthesis: The incorporation of the compound into nucleic acids disrupts DNA synthesis and repair processes.
Modulation of Cellular Pathways: It affects cellular pathways related to sulfur metabolism and redox balance
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiouracil: A sulfur-containing pyrimidine analog used in similar applications.
6-Propyl-2-thiouracil: An antithyroid drug used to treat hyperthyroidism.
2-Thiouracil: Another thiouracil derivative with applications in nucleic acid research.
Uniqueness
5,6-Diamino-4-thiouracil-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity .
Eigenschaften
IUPAC Name |
5,6-diamino-4-sulfanylidene-(4,5-13C2)1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10)/i1+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCTUJSEWZPNM-ZKDXJZICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=[13C]([13C](=S)NC(=O)N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
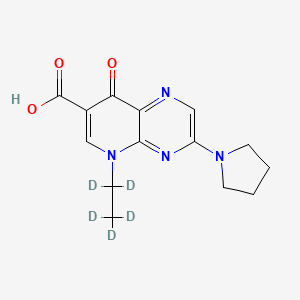
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
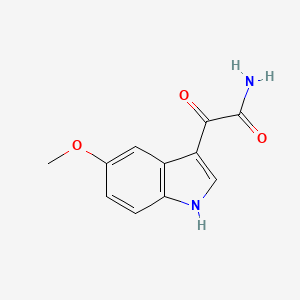

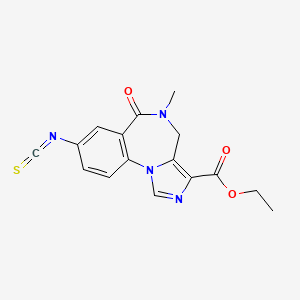
![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)


